molecular formula C20H36N2O6 B1663054 二氢依波霉素 CAS No. 126463-64-7

二氢依波霉素

货号: B1663054
CAS 编号: 126463-64-7
分子量: 400.5 g/mol
InChI 键: IUDBVFIQSSOIDB-TWOQFEAHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

二氢依波霉素是天然产物依波霉素的类似物,以其抗肿瘤和抗血管生成特性而闻名。 该化合物选择性靶向20S蛋白酶体,这是泛素化蛋白降解的关键组成部分,使其成为有希望的癌症治疗候选药物 .

科学研究应用

Biological Applications

1. Proteasome Inhibition

Dihydroeponemycin selectively targets the 20S proteasome, a critical component of the ubiquitin-proteasome system involved in protein degradation. It covalently modifies specific catalytic subunits, particularly LMP2 and LMP7, leading to the inhibition of proteasomal activity. This inhibition results in the accumulation of ubiquitinated proteins and can induce apoptosis in cancer cells, making dihydroeponemycin a candidate for antitumor therapies .

2. Antitumor Effects

Research has demonstrated that dihydroeponemycin exerts significant antitumor effects through proteasome inhibition. In vitro studies show that it can induce morphological changes in cancer cells and promote cell death via apoptosis. The compound has been evaluated for its efficacy against various cancer cell lines, including glioma cells, where it displayed high cytotoxicity .

Table 1: Summary of Key Studies on Dihydroeponemycin

Study ReferenceFocusFindings
Antitumor ActivityDihydroeponemycin inhibits proteasomal activity, inducing apoptosis in cancer cells.
Mechanism of ActionCovalent modification of LMP2 and LMP7 subunits leads to differential inhibition rates of peptidolytic activities.
Cytotoxicity in Glioma CellsDemonstrated high cytotoxicity with IC50 values indicating effective proteasome inhibition at low concentrations.

Clinical Implications

Dihydroeponemycin is currently undergoing preclinical development as a potential therapeutic agent targeting hematological malignancies and solid tumors. Its ability to selectively inhibit the immunoproteasome presents opportunities for treating autoimmune diseases as well . The ongoing research aims to elucidate its pharmacokinetics and safety profiles before progressing to clinical trials.

准备方法

合成路线和反应条件: 二氢依波霉素可以通过多步合成过程合成,包括制备羟甲基取代烯酮等中间体化合物。 合成通常涉及在受控温度和压力条件下使用氢氧化钠和各种有机溶剂等试剂 .

工业生产方法: 虽然二氢依波霉素的具体工业生产方法尚未得到广泛记载,但总体方法涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 然后使用诸如高效液相色谱 (HPLC) 等技术对化合物进行纯化 .

化学反应分析

反应类型: 二氢依波霉素经历多种化学反应,包括:

    氧化: 涉及添加氧或去除氢。

    还原: 涉及添加氢或去除氧。

    取代: 涉及用另一个原子或原子基团替换一个原子或原子基团。

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应通常在受控温度和压力条件下进行,以确保形成所需产物 .

主要产物: 从这些反应中形成的主要产物包括修饰的蛋白酶体亚基,这些亚基对于该化合物的生物活性至关重要 .

生物活性

Dihydroeponemycin (DHE) is a derivative of eponemycin, a natural product known for its antitumor and antiangiogenic properties. DHE is primarily recognized for its role as a selective inhibitor of the proteasome, particularly targeting immunoproteasome subunits LMP2 and LMP7. This compound's biological activity has garnered significant interest in cancer research, particularly due to its potential therapeutic applications.

Dihydroeponemycin exerts its biological effects by covalently modifying specific catalytic subunits of the proteasome. It preferentially binds to the interferon-gamma-inducible subunits LMP2 and LMP7, which are crucial for the degradation of regulatory proteins involved in cell cycle progression. The inhibition of these subunits disrupts the proteasome's function, leading to the accumulation of substrates that would normally be degraded, ultimately resulting in cellular apoptosis and morphological changes in cancer cells .

Selectivity and Inhibition Rates

DHE has been shown to inhibit the three major peptidolytic activities of the proteasome at different rates, indicating a nuanced mechanism of action. The compound's selectivity for immunoproteasome subunits makes it a valuable tool for studying proteasome biology and developing targeted cancer therapies .

Case Studies and Experimental Findings

  • In Vitro Studies : In experiments using EL4 cells, a model system expressing high levels of both constitutive and immunoproteasome subunits, DHE demonstrated significant growth-inhibitory activity. The study revealed that cancer cells rich in LMP2 were more sensitive to DHE compared to those deficient in this subunit, suggesting a potential biomarker for treatment efficacy .
  • Cytotoxicity in Glioma Cells : A study investigating the effects of DHE on glioma cell lines (HOG and T98G) reported GI50 values of 1.6 ng/mL and 1.7 ng/mL, respectively. This indicates potent cytotoxicity, with DHE effectively inducing apoptosis through proteasome inhibition .
  • Proteasome Activity Assays : In assays measuring proteasome activity, DHE exhibited an IC50 value of 45 ng/mL when isolated from marine Streptomyces sp., indicating its strong inhibitory potential against the proteasome .

Summary of Findings

Study FocusKey Findings
EL4 Cell Growth InhibitionHigher sensitivity in LMP2-rich cancer cells
Glioma Cell CytotoxicityGI50 = 1.6 ng/mL (HOG), 1.7 ng/mL (T98G)
Proteasome InhibitionIC50 = 45 ng/mL from marine Streptomyces extract

属性

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDBVFIQSSOIDB-TWOQFEAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435518
Record name Dihydroeponemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126463-64-7, 2499-33-4
Record name Dihydroeponemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dihydroeponemycin
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Record name Dihydroeponemycin
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Dihydroeponemycin?

A: Dihydroeponemycin exerts its antitumor and antiangiogenic effects primarily by inhibiting the 20S proteasome. [, , ]. It achieves this by covalently modifying specific catalytic proteasomal subunits, exhibiting a preference for the IFN-gamma-inducible subunits LMP2 and LMP7. []. This binding event disrupts the proteasome's ability to degrade key regulatory proteins, ultimately leading to cell cycle arrest and apoptosis. [].

Q2: How does Dihydroeponemycin's interaction with the proteasome differ from that of humans?

A: Research suggests that the E3 subunit of the Plasmodium falciparum proteasome, a target in malaria treatment, possesses structural differences compared to its human counterpart. []. In silico docking studies indicate that Dihydroeponemycin demonstrates a stronger binding affinity for the Plasmodium falciparum E3 subunit (-3.8) compared to the human E2 subunit (-4.1), suggesting a potential for selective targeting. [].

Q3: What are the structural features of Dihydroeponemycin?

A: Dihydroeponemycin is a modified peptide containing an epoxyketone group. [, ]. While its exact molecular formula and weight might vary slightly depending on the specific derivative, research points to the importance of the epoxyketone moiety for its biological activity. [, ]. The stereochemistry of the epoxide ring has also been determined to be crucial for its activity. [].

Q4: Have any computational studies been conducted to understand the interaction of Dihydroeponemycin with its target?

A: Yes, molecular docking studies employing AUTODOCK VINA PYRX software have been used to model the interaction between Dihydroeponemycin and both the E3 and E2 subunits of the proteasome. []. These simulations provide insights into the binding affinity and potential interactions at the molecular level, aiding in understanding the compound's mechanism of action. Theoretical studies have also been conducted to elucidate the inhibition mechanism of Dihydroeponemycin on the human 20S proteasome. [, ].

Q5: Is there evidence that Dihydroeponemycin affects gene expression in treated cells?

A: Studies on glioma cells treated with Dihydroeponemycin and a fraction containing related epoxyketone compounds from Streptomyces sp. BRA-346 showed an upregulation of genes linked to the ER-stress response. []. This finding, coupled with the observed accumulation of ubiquitinated proteins, suggests that Dihydroeponemycin treatment indeed triggers proteasome inhibition. [].

Q6: What is the significance of the Streptomyces sp. BRA-346 in Dihydroeponemycin research?

A: Streptomyces sp. BRA-346, a marine bacterium, has emerged as a promising source of Dihydroeponemycin and its structural analogs. [, ]. Research indicates that this strain not only produces Dihydroeponemycin but also a mixture of related epoxyketone peptides that exhibit potent antiglioma activity by inhibiting the proteasome. []. Further investigation into the biosynthetic gene cluster responsible for Dihydroeponemycin production in this strain could pave the way for generating novel derivatives with enhanced activity and selectivity. [].

Q7: What is the potential of Dihydroeponemycin in malaria treatment?

A: In silico studies have shown that Dihydroeponemycin can inhibit the Ubiquitin Proteasome System (UPS) of Plasmodium falciparum, the parasite responsible for malaria. []. This inhibition is significant as the UPS is crucial for the parasite's survival. Further research is needed to explore its efficacy in vivo and determine its potential as an antimalarial drug.

Q8: Are there other natural sources of Dihydroeponemycin?

A: While Streptomyces sp. BRA-346 is a significant source, research points to Streptomyces hygroscopicus as another organism capable of producing Dihydroeponemycin and related compounds. [, ]. This suggests that exploring diverse microbial sources could yield novel analogs with improved pharmacological properties.

Q9: What are the limitations of current Dihydroeponemycin research?

A: Despite its potential, Dihydroeponemycin research faces challenges, particularly in scaling up production from Streptomyces sp. BRA-346. []. Low yields and inconsistencies in production under laboratory conditions have hampered large-scale isolation and further studies. []. Addressing these limitations is crucial for advancing Dihydroeponemycin as a viable therapeutic option.

Q10: What are the future directions for Dihydroeponemycin research?

A: Future research should focus on optimizing production strategies to obtain sufficient quantities of Dihydroeponemycin and its analogs for extensive preclinical and clinical evaluation. []. Investigating structure-activity relationships through targeted modifications of the Dihydroeponemycin scaffold could lead to the development of more potent and selective proteasome inhibitors. []. Furthermore, exploring its therapeutic potential beyond cancer and malaria, particularly in diseases linked to proteasome dysfunction, holds promise for expanding its clinical applications.

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